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For researchers, scientists, and drug development professionals, a nuanced understanding of

Lewis acidity is paramount for predicting and controlling chemical reactivity. This guide provides

a comparative analysis of the Lewis acidity of Trimesitylborane (B(Mes)₃), a sterically

hindered organoborane, against other common Lewis acids. We present key quantitative data,

detailed experimental and computational protocols, and visualizations to facilitate a deeper

understanding of the factors governing its reactivity.

Trimesitylborane's unique steric profile, arising from its three bulky mesityl (2,4,6-

trimethylphenyl) groups, significantly influences its Lewis acidic character. While its electron-

deficient boron center drives its Lewis acidity, the steric hindrance around this center modulates

its ability to form adducts with Lewis bases. This interplay between electronics and sterics is a

central theme in its chemistry, particularly in the context of "frustrated Lewis pairs" (FLPs),

where the prevention of direct adduct formation leads to unique reactivity.

Comparative Analysis of Lewis Acidity
To quantitatively assess the Lewis acidity of Trimesitylborane in comparison to other well-

known borane Lewis acids, we have compiled data from both experimental measurements and

computational studies. The primary metrics used for comparison are the Lewis acidity

parameter (LAB) derived from equilibrium constants, the Gutmann-Beckett Acceptor Number

(AN), and the calculated gas-phase Fluoride Ion Affinity (FIA).
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Lewis Acid
Substituent
Effects

LAB [a]
Gutmann-
Beckett AN [b]

Fluoride Ion
Affinity (FIA)
[c] (kcal/mol)

Trimesitylborane

(B(Mes)₃)

Sterically

hindered,

electron-donating

methyl groups

-5.33[1]
Not readily

available [d]

Not readily

available [e]

Tris(pentafluorop

henyl)borane

(B(C₆F₅)₃)

Strongly

electron-

withdrawing

fluorine atoms

11.2 82[2] 108.0[3][4]

Triphenylborane

(BPh₃)

Phenyl groups,

less electron-

withdrawing than

C₆F₅

5.8 63 91.8

Boron Trifluoride

(BF₃)

Strongly

electronegative

fluorine atoms

- 89[2] 81.8[3]

Boron Trichloride

(BCl₃)

Less

electronegative

than fluorine, π-

donation is less

effective

- 105.7 99.7

[a] The LAB scale is a quantitative measure of Lewis acidity based on a linear free energy

relationship (log K = LAB + LBB), where a more positive value indicates stronger Lewis acidity.

The value for Trimesitylborane was determined from equilibrium constant measurements.[1]

[b] The Gutmann-Beckett method utilizes the ³¹P NMR chemical shift of triethylphosphine oxide

(Et₃PO) upon coordination to a Lewis acid. A higher Acceptor Number (AN) signifies greater

Lewis acidity. [c] Fluoride Ion Affinity (FIA) is the negative of the enthalpy change for the gas-

phase reaction of a Lewis acid with a fluoride ion. A more positive value indicates a stronger

Lewis acid. [d] A Gutmann-Beckett Acceptor Number for Trimesitylborane is not readily found

in the literature. This is likely due to the significant steric hindrance posed by the three mesityl
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groups, which would sterically clash with the bulky triethylphosphine oxide probe, making the

formation of a stable adduct and thus reliable measurement difficult.[1][5] [e] A calculated

Fluoride Ion Affinity (FIA) for Trimesitylborane is not prominently reported in benchmark

studies. While computationally feasible, the focus on Trimesitylborane has often been on its

role in frustrated Lewis pair chemistry rather than direct quantification of its fluoride affinity.

Methodologies for Assessing Lewis Acidity
A variety of experimental and computational methods are employed to quantify the strength of

Lewis acids. Below are detailed protocols for the Gutmann-Beckett method and the calculation

of Fluoride Ion Affinity, two of the most common techniques.

Experimental Protocol: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the

acceptor strength (Lewis acidity) of a substance in a non-coordinating solvent.[2][6]

Materials:

Lewis acid of interest (e.g., a triarylborane)

Triethylphosphine oxide (Et₃PO) as the Lewis base probe

Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂, toluene-d₈)

High-resolution NMR spectrometer equipped with a phosphorus probe.

Inert atmosphere glovebox or Schlenk line for handling air- and moisture-sensitive

compounds.

Procedure:

Preparation of the Reference Sample: A solution of Et₃PO (e.g., 0.05 M) is prepared in the

chosen deuterated solvent under an inert atmosphere.

Acquisition of the Reference ³¹P NMR Spectrum: The ³¹P NMR spectrum of the Et₃PO

solution is recorded. The chemical shift of the free Et₃PO (δ_ref) is carefully noted. This

value is typically around 41 ppm in non-coordinating solvents.
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Preparation of the Sample Mixture: An equimolar amount of the Lewis acid is added to the

Et₃PO solution under an inert atmosphere. The final concentration of each component

should be the same as the reference sample.

Acquisition of the Sample ³¹P NMR Spectrum: The ³¹P NMR spectrum of the mixture is

recorded after allowing sufficient time for adduct formation. The new chemical shift

(δ_sample) corresponding to the Lewis acid-Et₃PO adduct is measured.

Calculation of the Acceptor Number (AN): The change in chemical shift (Δδ) is calculated as

Δδ = δ_sample - δ_ref. The Acceptor Number is then calculated using the formula: AN = 2.21

× Δδ.

Sample Preparation NMR Analysis

Calculation

Et3PO Solution

Et3PO + Lewis Acid
Mixture

Record ³¹P NMR
(δ_ref)

Lewis Acid Record ³¹P NMR
(δ_sample)

Calculate
Δδ = δ_sample - δ_ref

Calculate
AN = 2.21 × Δδ

Click to download full resolution via product page

Experimental workflow for the Gutmann-Beckett method.

Computational Protocol: Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity calculated using quantum

chemical methods. It represents the negative of the gas-phase enthalpy change for the

reaction of a Lewis acid with a fluoride ion.[3][7]

Computational Software:

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:
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Geometry Optimization: The 3D structures of the Lewis acid (e.g., B(Mes)₃), the fluoride ion

(F⁻), and the resulting fluoride adduct (e.g., [B(Mes)₃F]⁻) are optimized to their lowest

energy conformations using a suitable level of theory, such as Density Functional Theory

(DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).

Frequency Calculation: Vibrational frequency calculations are performed on the optimized

structures to confirm that they are true minima on the potential energy surface (i.e., no

imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal

corrections to the enthalpy.

Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point

energy calculations are performed on the optimized geometries using a higher level of theory

or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or larger basis sets like

aug-cc-pVTZ).

Calculation of Enthalpies: The total enthalpy (H) of each species is calculated by adding the

thermal correction to the electronic energy.

Calculation of Fluoride Ion Affinity: The FIA is calculated as the negative of the enthalpy

change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻ FIA = - [H([Lewis Acid-F]⁻) -

(H(Lewis Acid) + H(F⁻))]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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